molecular formula C9H9NOS B1320115 4-Methoxy-2-(methylsulfanyl)benzonitrile CAS No. 176107-19-0

4-Methoxy-2-(methylsulfanyl)benzonitrile

Cat. No. B1320115
M. Wt: 179.24 g/mol
InChI Key: XPCFFIHCXUTXNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are some related compounds that have been synthesized. For instance, “2-Methoxy-4-(methylsulfanyl)benzoic Acid” has been synthesized from readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .

Scientific Research Applications

Synthesis and Chemical Properties

  • Base Mediated Synthesis of Aminated Aroyl/Acetylnaphthalenes : A base-promoted approach was developed for the synthesis of 4-amino-3-aroyl//heteroaroyl/acetyl-2-methylsulfanyl-naphthalene-1-carbonitriles using 2-cyanomethyl-benzonitrile. This method offers an efficient alternative for synthesizing these compounds, which are important in various chemical applications (Singh et al., 2014).

  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid : This research presented alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, a crucial intermediate in preparing cardiotonic drugs Sulmazole and Isomazole. These methods yield significant improvements in the synthesis process (Lomov, 2019).

  • Liquid Crystalline Behavior and Photophysical Properties : A study on the synthesis of a series of luminescent benzonitriles revealed their potential as mesogens. These compounds exhibited properties such as nematic and orthorhombic columnar phases, which are significant in the study of liquid crystals and materials science (Ahipa et al., 2014).

  • Peptide Synthesis using Benzonitrile Derivatives : Research involving benzonitrile derivatives like 2-Methoxy-4,4’-bis(methylthio)benzhydrylamine showed their application in the synthesis of peptide amides. This has implications in the development of new peptide-based drugs and biomolecules (Patek & Lebl, 1991).

Catalysis and Reactions

  • Catalytic Synthesis of Benzonitriles : A study on the controlled conversion of phenylacetic acids to benzonitriles revealed a practical method for synthesizing benzonitriles, which are crucial in various chemical syntheses and pharmaceutical applications (Kangani et al., 2008).

  • Photoreactions and Cycloadditions : Investigations into the photoreactions of benzonitrile with different substrates have shown its versatility in forming various chemical structures, essential in developing photochemical processes and materials (Mattay et al., 1987).

  • Electronic and Vibrational Spectra Analysis : Research on the spectral properties of methoxy benzonitriles has provided insights into their electronic and vibrational characteristics, crucial for understanding their behavior in various chemical environments (Goel & Agarwal, 1982).

Applications in Material Science

  • High Voltage Battery Technology : A novel application of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in lithium-ion batteries demonstrated significant improvements in cyclic stability and efficiency, indicating its potential in advanced battery technologies (Huang et al., 2014).

properties

IUPAC Name

4-methoxy-2-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCFFIHCXUTXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597842
Record name 4-Methoxy-2-(methylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(methylsulfanyl)benzonitrile

CAS RN

176107-19-0
Record name 4-Methoxy-2-(methylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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